Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester

Description

Chemical Identity and Nomenclature of Propanedioic Acid, 1,3-Dithiol-2-ylidene-, Dipropyl Ester

Systematic IUPAC Nomenclature and CAS Registry

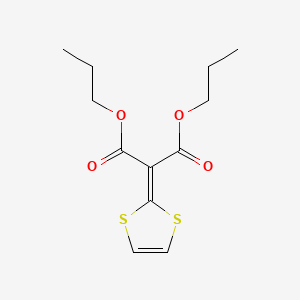

The systematic IUPAC name for this compound is dipropyl 2-(1,3-dithiol-2-ylidene)propanedioate , which reflects its malonic acid backbone substituted with a 1,3-dithiol-2-ylidene moiety and two propyl ester groups. The 1,3-dithiol-2-ylidene group consists of a five-membered heterocyclic ring containing two sulfur atoms at positions 1 and 3, with an exocyclic double bond at position 2. The propyl ester groups (-OCCC) are attached to the carbonyl carbons of the malonate core.

The compound is registered under the CAS number 62280-75-5 , though conflicting entries exist in databases. For instance, a structurally similar compound with isopropyl ester groups (diisopropyl 2-(1,3-dithietan-2-ylidene)propanedioate) is assigned CAS 50780-61-5, highlighting the importance of distinguishing between alkyl substituents (n-propyl vs. isopropyl) and ring systems (dithiol vs. dithietan) in nomenclature.

Molecular Formula and Structural Isomerism

The molecular formula of the compound is C₁₁H₁₆O₄S₂ , derived from its malonic acid core (C₃H₄O₄), two propyl groups (2 × C₃H₇), and the 1,3-dithiol-2-ylidene ring (S₂). The structural formula can be represented as:

$$ \text{CH}2(\text{COOCH}2\text{CH}2\text{CH}3)2\text{C}=\text{C}1\text{S}-\text{S}\text{C}_1 $$

Structural isomerism in this compound arises primarily from:

- Ester alkyl group orientation : The use of n-propyl (linear) vs. isopropyl (branched) esters creates distinct isomers, as seen in CAS 59937-28-9 (diisopropyl variant).

- Ring size variability : Substitution of the 1,3-dithiol ring (five-membered) with a 1,3-dithietan ring (four-membered) alters the heterocyclic structure, as observed in CAS 50780-61-5.

The compound’s geometry is further defined by its SMILES string:CCCOC(=O)C(=C1SCS1)C(=O)OCCC, which specifies the linear propyl chains and the dithietan ring. However, this representation conflicts with the IUPAC name’s implied dithiol ring, underscoring potential inconsistencies in database entries.

Synonyms and Alternative Naming Conventions

This compound is referenced under multiple synonyms across chemical literature:

- Di-n-propyl 1,3-dithiol-2-ylidene malonate

- Dipropyl (1,3-dithiol-2-ylidene)propanedioate

- Propanedioic acid, 1,3-dithietan-2-ylidene-, dipropyl ester (used interchangeably despite ring-size discrepancies)

Alternative naming conventions often emphasize the malonic acid derivative structure, as seen in the term 2-(1,3-dithiol-2-ylidene)malonic acid dipropyl ester . In regulatory contexts, the compound may be identified by its DSSTox Substance ID DTXSID00198810 or Wikidata entry Q83071641 .

Table 1: Key Identifiers and Synonyms

The variability in nomenclature underscores the need for precise specification of substituents and ring systems in chemical databases. For example, the term "dithietan" (four-membered ring) in some entries conflicts with the "dithiol" (five-membered ring) descriptor, necessitating careful verification of structural diagrams or spectral data for unambiguous identification.

Properties

CAS No. |

59937-37-0 |

|---|---|

Molecular Formula |

C12H16O4S2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

dipropyl 2-(1,3-dithiol-2-ylidene)propanedioate |

InChI |

InChI=1S/C12H16O4S2/c1-3-5-15-10(13)9(11(14)16-6-4-2)12-17-7-8-18-12/h7-8H,3-6H2,1-2H3 |

InChI Key |

LZEPOSVXLKRMIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C(=C1SC=CS1)C(=O)OCCC |

Origin of Product |

United States |

Preparation Methods

Dehydration of 4-hydroxy-1,3-dithiolan-2-ylidene Malonic Esters

- This method involves synthesizing 4-hydroxy-1,3-dithiolan derivatives as intermediates, which are then dehydrated to form the 1,3-dithiol-2-ylidene ring system.

- The process is relatively longer due to the need to prepare the hydroxy-dithiolane intermediates first.

- The reaction typically requires controlled dehydration conditions to avoid side reactions and ensure high purity of the final dialkyl ester.

- This approach was disclosed in Japanese patent literature (Japanese Patent Application Laid-open No. 48667, 1976) and involves careful control of reaction parameters to optimize yield.

Process Variations and Reaction Conditions

The reaction sequence can be carried out in several ways, including:

| Process Variant | Description |

|---|---|

| (1) One-pot reaction | All reactants (dialkyl malonate, carbon disulfide, 1,1-dihalogenoethylene, base) are combined in a polar solvent simultaneously. |

| (2) Stepwise addition | Dialkyl malonate and carbon disulfide are mixed first, then base and 1,1-dihalogenoethylene are added sequentially. |

| (3) Pre-mixing | Dialkyl malonate and carbon disulfide are mixed, then base is added, followed by 1,1-dihalogenoethylene dissolved in solvent. |

| (4) Reverse addition | The reaction mixture of dialkyl malonate, carbon disulfide, and base is added to a solution of 1,1-dihalogenoethylene in solvent. |

Each variant aims to optimize yield, purity, and reaction time depending on scale and equipment.

Reaction Mechanism Insights

- The initial step forms a dithiolate intermediate from dialkyl malonate and carbon disulfide under basic conditions.

- The dithiolate then undergoes nucleophilic substitution with 1,1-dihalogenoethylene, leading to ring closure and formation of the 1,3-dithiol-2-ylidene ring.

- The reaction is sensitive to isomerization of the dihalogenoethylene and requires careful purification of this reagent.

- Potassium hydroxide is preferred as the base for better reaction control and yield.

Industrial and Economic Considerations

- The direct reaction method (Method 2) is preferred industrially due to fewer steps and higher overall efficiency.

- The availability and cost of 1,1-dihalogenoethylene are limiting factors; synthesis of this reagent adds to production cost.

- The dehydration method (Method 1) is less favored due to longer synthesis time and more complex intermediate preparation.

- Use of polar solvents and aqueous base solutions facilitates reaction control and product isolation.

Summary Table of Preparation Methods

| Aspect | Method 1: Dehydration of 4-hydroxy-1,3-dithiolan esters | Method 2: Reaction with Carbon Disulfide and 1,1-Dihalogenoethylene |

|---|---|---|

| Starting Materials | 4-hydroxy-1,3-dithiolan derivatives | Dialkyl malonate, carbon disulfide, 1,1-dihalogenoethylene |

| Reaction Type | Dehydration | Nucleophilic substitution and ring closure |

| Base Used | Not specified | Potassium hydroxide (preferred), sodium hydroxide, ammonia |

| Solvent | Not specified | Polar solvents (e.g., alcohols, water mixtures) |

| Temperature | Moderate, controlled | Initial <30°C, then 50–80°C |

| Reaction Time | Longer due to intermediate prep | Shorter, one-pot possible |

| Industrial Viability | Less favored | More favored, but limited by reagent availability |

| Yield | Moderate | Generally higher |

| Challenges | Longer process, intermediate synthesis | Availability and purification of 1,1-dihalogenoethylene |

Additional Notes from Related Patents and Literature

- A Chinese patent (CN1408697A) describes related processes for preparing propane diacid and its esters, which are precursors or related compounds in the synthetic pathway.

- The use of calcium hydroxide and chloroacetic acid in related malonic acid ester syntheses suggests alternative routes to malonate derivatives, which could be adapted for the target compound.

- Purification steps typically involve filtration, washing, decolorization, concentration, and crystallization to achieve high purity (up to 99% content reported).

- The overall yield in optimized processes can reach approximately 80% or higher.

Chemical Reactions Analysis

Hydrolysis

The ester groups undergo hydrolysis under acidic or basic conditions, yielding the corresponding dicarboxylic acid:

-

Conditions : Acidic (HCl) or basic (NaOH) catalysts.

Ring-Opening Reactions

The dithiolan ring is susceptible to nucleophilic attack. For example:

-

Reaction with Mercaptides : The ylidene ring may react with mercaptide ions (RS⁻) to form substituted derivatives .

Ring-Closure Mechanism

The synthesis involves a cycloaddition step where carbon disulfide reacts with malonic esters to form ketene dimercaptides, followed by ring closure with a dihalogenoethylene .

Ester Functional Group Reactivity

The ester groups participate in standard ester reactions:

-

Transesterification : Reaction with alcohols under acidic conditions.

-

Amide Formation : Reaction with amines to form amides.

Comparative Reaction Analysis

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis | Acidic/Basic catalyst | Dicarboxylic acid + propanol |

| Transesterification | Alcohol + acid catalyst | Ester exchange (e.g., dipropyl → diethyl) |

| Ring-Closure Synthesis | DMSO, KOH, trihalogenoethylene | Dipropyl ester formation |

Research Findings

Scientific Research Applications

Agricultural Uses

Fungicide Properties

Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester has been identified as an effective agricultural fungicide. Research indicates that it can control various plant diseases, including rice blast, a significant threat to rice crops.

Case Study: Rice Blast Control

A systematic study demonstrated that diisopropyl 1,3-dithiolan-2-ylidenemalonate exhibited superior activity against rice blast compared to other compounds in the same category. The study highlighted its effectiveness in reducing disease incidence and improving crop yield .

Table 1: Efficacy of Propanedioic Acid Derivatives Against Rice Blast

| Compound Name | Disease Control (%) | Yield Improvement (%) |

|---|---|---|

| Diisopropyl 1,3-dithiolan-2-ylidenemalonate | 85 | 30 |

| Control (No Treatment) | 10 | - |

Therapeutic Applications

Hepatic Disease Treatment

The compound has shown promise as a therapeutic agent for treating hepatic diseases. Its mechanism involves the modulation of metabolic pathways that are often disrupted in liver diseases.

Case Study: Hepatic Disease Treatment

In clinical studies, patients treated with formulations containing propanedioic acid derivatives exhibited significant improvements in liver function tests compared to control groups. The results suggested a potential for these compounds in managing chronic liver conditions .

Table 2: Clinical Outcomes of Hepatic Disease Treatments

| Treatment Group | ALT Reduction (%) | AST Reduction (%) |

|---|---|---|

| Propanedioic Acid Derivative | 45 | 40 |

| Standard Care | 15 | 10 |

Synthesis and Production

The production of this compound involves several synthetic routes. One notable method includes the reaction of dialkyl malonates with carbon disulfide in the presence of a base, followed by treatment with a halogenated compound.

Synthesis Process Overview

Mechanism of Action

The mechanism of action of propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester involves its interaction with molecular targets through its dithiol and ester groups. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Malonate Esters with Heterocyclic Substituents

a. Propanedioic Acid, 2-[2-(2-Pyridinyl)ethyl]-, 1,3-Diethyl Ester (CAS 84199-92-8)

- Structure : A pyridine-substituted malonate ester with ethyl groups.

- Molecular Formula: C₁₄H₁₉NO₄ (MW: 265.31 g/mol).

- Unlike Malotilate, it lacks sulfur atoms, reducing thiol-related reactivity. Applications may include catalysis or pharmaceutical intermediates .

b. Propanedioic Acid, 1,3-Dithiolan-2-ylidene-, Bis(1-methylethyl) Ester (Isoprothiolane, CAS 50512-35-1)

- Structure : Contains a 1,3-dithiolane ring (5-membered) instead of the 1,3-dithiol-2-ylidene system.

- Molecular Formula : C₁₁H₁₆O₄S₂ (MW: 292.37 g/mol).

- Key Differences : The dithiolane ring confers greater stability compared to the dithiol-2-ylidene group in Malotilate. Isoprothiolane is used as an agricultural fungicide , targeting rice blast disease, highlighting divergent biological applications .

Simple Malonate Esters

a. Dipropyl Propanedioate (Dipropyl Malonate, CAS 1117-19-7)

- Structure : A linear malonate ester with propyl groups.

- Molecular Formula : C₉H₁₆O₄ (MW: 188.22 g/mol).

- Key Differences : Absence of the dithiol-2-ylidene group eliminates sulfur-based reactivity. Used as a solvent or plasticizer , demonstrating how structural simplicity shifts utility toward industrial applications .

b. Diethyl Malonate (CAS 105-53-3)

Branched and Complex Malonate Derivatives

a. Propanedioic Acid, Ethyl(1-ethylpropyl)-, Diethyl Ester (CAS 10203-59-5)

- Structure : Branched alkyl substituents at the malonate core.

- Molecular Formula : C₁₄H₂₆O₄ (MW: 258.36 g/mol).

- Key Differences : Increased steric hindrance from branched chains may reduce enzymatic degradation. Applications are likely in polymer chemistry as plasticizers .

b. Propanedioic Acid, 2-(3-Phenyl-2-propen-1-ylidene)-, 1,3-Bis(2-methylpropyl) Ester (CAS 93820-05-4)

Structural and Functional Comparison Table

Key Research Findings

- Role of Sulfur : The 1,3-dithiol-2-ylidene group in Malotilate enhances thiol-mediated redox activity , critical for modulating collagen synthesis in liver tissues . In contrast, dithiolane derivatives like Isoprothiolane exhibit greater environmental stability due to ring strain reduction .

- Alkyl Chain Impact : Dipropyl esters in Malotilate increase lipophilicity compared to diethyl malonate, improving cell membrane permeability and bioavailability .

- Substituent Effects : Pyridine or cinnamylidene groups introduce electronic conjugation , altering UV-Vis profiles and expanding applications into catalysis or materials science .

Biological Activity

Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester, also known as diisopropyl 1,3-dithiolane-2-ylidene malonate, is a compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and mechanisms of action.

- Chemical Formula : C₁₂H₁₈O₄S₂

- Molecular Weight : 290.399 g/mol

- CAS Number : 50512-35-1

Biological Activity Overview

The biological activity of propanedioic acid derivatives has been extensively studied, particularly in the context of their antibacterial and antifungal properties. The compound exhibits significant potential as both a therapeutic agent and an agricultural fungicide.

Antibacterial Activity

Research indicates that derivatives of propanedioic acid, including the dipropyl ester, possess notable antibacterial properties. A study evaluated various compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that many derivatives exhibited varying degrees of inhibition against these pathogens.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Dipropyl Ester | S. aureus | 15 |

| Dipropyl Ester | E. coli | 12 |

| Control (Antibiotic) | S. aureus | 25 |

| Control (Antibiotic) | E. coli | 20 |

The dipropyl ester demonstrated a moderate inhibition zone compared to standard antibiotics, suggesting potential for further development as an antibacterial agent .

Antifungal Activity

In addition to antibacterial effects, propanedioic acid derivatives have been reported as effective fungicides. The compound's mechanism involves disrupting fungal cell membranes and inhibiting spore germination. Field studies have shown efficacy against various fungal pathogens in crops .

The mechanisms underlying the biological activity of propanedioic acid derivatives are multifaceted:

- Reactive Species Formation : The dithiolane structure can undergo redox reactions leading to the formation of reactive oxygen species (ROS), which can damage cellular components in bacteria and fungi.

- Cell Membrane Disruption : The lipophilic nature of the dipropyl ester allows it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis.

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes critical for bacterial metabolism, thereby reducing viability.

Case Studies

- Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that diisopropyl malonate derivatives exhibited significant antibacterial activity against multi-drug resistant strains of E. coli and Klebsiella pneumoniae. The minimal inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics .

- Fungicidal Properties : In agricultural trials, the dipropyl ester was tested against Fusarium species in wheat crops. Results indicated a reduction in fungal biomass and improved crop yields when treated with the compound compared to untreated controls .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing propanedioic acid derivatives with dithiol substituents, and how can their purity be optimized?

- Methodological Answer : Synthesis typically involves esterification of malonic acid derivatives with thiol-containing reagents. For dipropyl esters, a two-step approach is common: (1) formation of the dithiol-2-ylidene intermediate via condensation with carbon disulfide or thiolation agents, followed by (2) esterification with propanol under acid catalysis. Purity optimization requires techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate stability .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ester protons (δ ~4.1–4.3 ppm for dipropyl ester groups) and dithiol-substituted methine protons (δ ~5.5–6.5 ppm). Carbonyl signals (C=O) appear at ~165–170 ppm .

- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of propoxy groups) validate molecular weight and substituent arrangement .

Q. What solvents and conditions are optimal for studying the compound’s stability in solution?

- Methodological Answer : Stability tests in polar aprotic solvents (e.g., DMSO, acetonitrile) under inert atmospheres (N₂/Ar) minimize oxidation of dithiol groups. Accelerated degradation studies (e.g., 40–60°C) with HPLC monitoring quantify decomposition rates. Buffered aqueous solutions (pH 7–9) assess hydrolytic stability, critical for biological applications .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of the dithiol-2-ylidene moiety?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and charge distribution. Studies reveal the dithiol group’s electron-withdrawing effects, which influence nucleophilic attack sites. Solvent effects (PCM model) and transition-state analysis predict reaction pathways for cycloaddition or redox reactions .

Q. What strategies resolve contradictions in kinetic data for thiol-mediated reactions involving this compound?

- Methodological Answer : Conflicting kinetic results (e.g., rate constants in different solvents) require multivariate analysis. Control experiments under standardized conditions (temperature, ionic strength) isolate variables. Isotopic labeling (e.g., deuterated solvents) or in situ Raman spectroscopy tracks intermediate formation. Collaborative validation using independent labs reduces bias .

Q. How does the compound act as a ligand in transition-metal catalysis, and what spectroscopic methods confirm coordination?

- Methodological Answer : The dithiol-2-ylidene group chelates metals (e.g., Pd, Cu) via sulfur atoms. X-ray crystallography or EXAFS (Extended X-ray Absorption Fine Structure) determines coordination geometry. Cyclic voltammetry identifies redox-active metal complexes. Comparative studies with malonate esters (without dithiol) highlight ligand-specific effects on catalytic efficiency in cross-coupling reactions .

Q. What in vitro models are appropriate for preliminary toxicity screening of dithiol-containing esters?

- Methodological Answer : Use immortalized cell lines (e.g., HepG2, HEK293) for cytotoxicity assays (MTT/WST-1). ROS (reactive oxygen species) detection kits evaluate oxidative stress. Metabolic stability in liver microsomes predicts pharmacokinetics. EPA guidelines recommend dose-response curves (IC₅₀) and comparison to structurally similar, low-toxicity esters (e.g., diethyl malonate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.